molecular formula C17H17BrN4OS B15101831 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15101831
M. Wt: 405.3 g/mol
InChI Key: RIFCNXYYHKCLPM-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenyl group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.

    Attachment of the ethoxyphenyl group: The ethoxyphenyl group is attached through another substitution reaction, using an ethoxy-substituted aromatic compound.

    Thioether formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction with a thiol compound.

Chemical Reactions Analysis

3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom or other substituents.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.

Comparison with Similar Compounds

3-[(4-Bromophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Itraconazole: Another antifungal agent with a triazole ring, used to treat various fungal infections.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H17BrN4OS

Molecular Weight

405.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17BrN4OS/c1-2-23-15-9-5-13(6-10-15)16-20-21-17(22(16)19)24-11-12-3-7-14(18)8-4-12/h3-10H,2,11,19H2,1H3

InChI Key

RIFCNXYYHKCLPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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